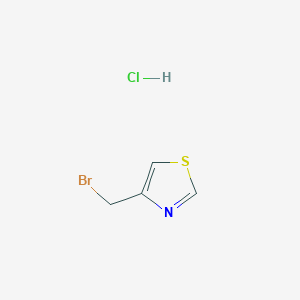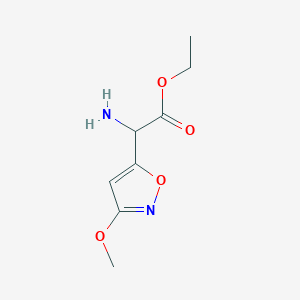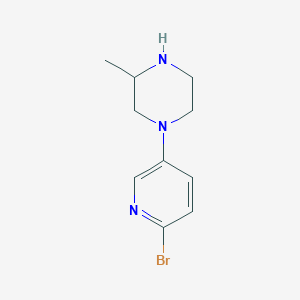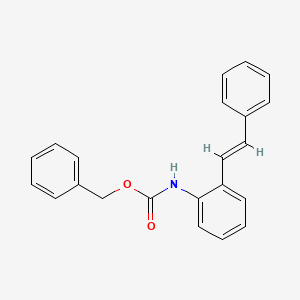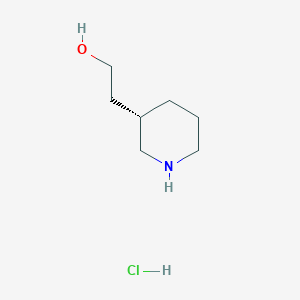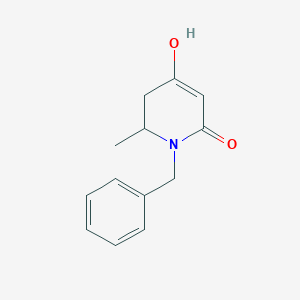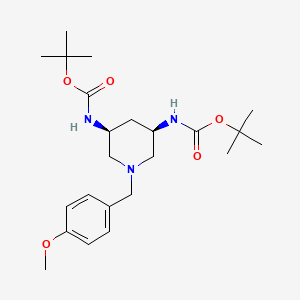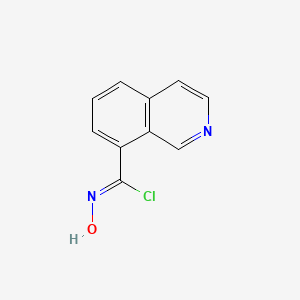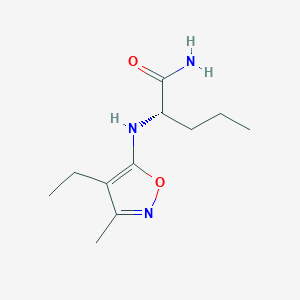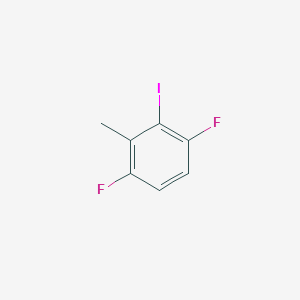
3,6-Difluoro-2-iodotoluene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Difluoro-2-iodotoluene is an organic compound with the molecular formula C7H5F2I It is a derivative of toluene, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms and one hydrogen atom is replaced by an iodine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3,6-Difluoro-2-iodotoluene can be synthesized through various methods. One common approach involves the fluorination of 2-iodotoluene using a fluorinating agent such as Selectfluor. The reaction typically takes place in an organic solvent like dichloromethane under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The choice of method depends on factors such as cost, yield, and environmental considerations.
Análisis De Reacciones Químicas
Types of Reactions
3,6-Difluoro-2-iodotoluene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Selectfluor: Used for fluorination reactions.
Palladium Catalysts: Employed in coupling reactions like Suzuki-Miyaura coupling.
Oxidizing Agents: Used in oxidation reactions to modify the iodine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce biaryl compounds, while substitution reactions can yield various substituted toluenes.
Aplicaciones Científicas De Investigación
3,6-Difluoro-2-iodotoluene has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3,6-Difluoro-2-iodotoluene in chemical reactions involves the activation of the iodine atom, which can act as a leaving group in substitution reactions. The presence of fluorine atoms can influence the compound’s reactivity by altering the electron density on the aromatic ring . In biological systems, fluorinated compounds can interact with enzymes and receptors, potentially leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Iodotoluene: Lacks fluorine atoms, making it less reactive in certain reactions.
3,5-Difluorotoluene: Does not contain an iodine atom, limiting its use in coupling reactions.
4-Fluoro-2-iodotoluene: Similar structure but different fluorine atom positions, leading to different reactivity.
Propiedades
Fórmula molecular |
C7H5F2I |
|---|---|
Peso molecular |
254.02 g/mol |
Nombre IUPAC |
1,4-difluoro-2-iodo-3-methylbenzene |
InChI |
InChI=1S/C7H5F2I/c1-4-5(8)2-3-6(9)7(4)10/h2-3H,1H3 |
Clave InChI |
CXVIGLRUTXFGIA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1I)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



